molecular formula C9H10BrN3O B13320570 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13320570
M. Wt: 256.10 g/mol
InChI Key: XTHKSHOTTVGKPN-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the bromination of furan followed by the formation of the pyrazole ring. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazole: Similar structure but lacks the amine group.

    5-Bromofuran-2-carbaldehyde: Precursor in the synthesis of the target compound.

    1,4-Dimethyl-1H-pyrazol-5-amine: Lacks the furan ring.

Uniqueness

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound notable for its potential biological activities. It features a furan ring and a pyrazole moiety, which are significant in medicinal chemistry due to their diverse biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H10_{10}BrN3_3O
  • Molecular Weight : 256.10 g/mol
  • IUPAC Name : 5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Furan : The process starts with the bromination of furan derivatives.
  • Formation of Pyrazole Ring : This is achieved through the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under acidic conditions.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biological pathways, which may result in therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrazole can target cancer cell lines effectively .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Data Table: Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits cell proliferation in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntimicrobialEffective against various bacterial strains

Case Studies

  • Anticancer Study : A study on a series of pyrazole derivatives indicated that those with brominated furan rings showed enhanced cytotoxicity against breast cancer cells compared to non-brominated analogs. This suggests that the bromine substituent plays a crucial role in increasing biological activity.
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3

InChI Key

XTHKSHOTTVGKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(O2)Br)C)N

Origin of Product

United States

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